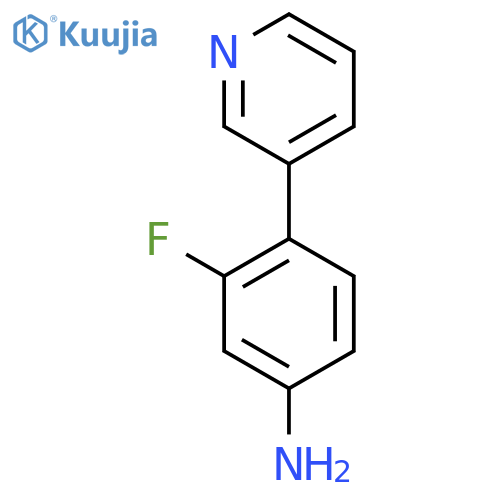Cas no 1214357-04-6 (3-Fluoro-4-(pyridin-3-yl)aniline)

3-Fluoro-4-(pyridin-3-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 3-fluoro-4-(pyridin-3-yl)aniline
- 3-Fluoro-4-(3-pyridyl)aniline
- 3-Fluoro-4-(pyridin-3-yl)benzenamine
- 3-Fluoro-4-(pyridin-3-yl)aniline
-
- インチ: 1S/C11H9FN2/c12-11-6-9(13)3-4-10(11)8-2-1-5-14-7-8/h1-7H,13H2
- InChIKey: CUDIVLZMECGZGZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1C=NC=CC=1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 186
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
3-Fluoro-4-(pyridin-3-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-372487-10.0g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 10.0g |
$4974.0 | 2023-03-02 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082247-1g |
3-Fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 95% | 1g |
¥4991.0 | 2023-04-05 | |
| Enamine | EN300-372487-0.5g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 0.5g |
$1111.0 | 2023-03-02 | ||
| Enamine | EN300-372487-0.25g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 0.25g |
$1065.0 | 2023-03-02 | ||
| Enamine | EN300-372487-0.05g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 0.05g |
$972.0 | 2023-03-02 | ||
| Enamine | EN300-372487-2.5g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 2.5g |
$2268.0 | 2023-03-02 | ||
| Enamine | EN300-372487-1.0g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-372487-0.1g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 0.1g |
$1019.0 | 2023-03-02 | ||
| Enamine | EN300-372487-5.0g |
3-fluoro-4-(pyridin-3-yl)aniline |
1214357-04-6 | 5.0g |
$3355.0 | 2023-03-02 |
3-Fluoro-4-(pyridin-3-yl)aniline 関連文献
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
3-Fluoro-4-(pyridin-3-yl)anilineに関する追加情報
Professional Introduction to 3-Fluoro-4-(pyridin-3-yl)aniline (CAS No. 1214357-04-6)
3-Fluoro-4-(pyridin-3-yl)aniline, a compound with the chemical identifier CAS No. 1214357-04-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its unique structural and electronic properties, has garnered considerable attention in recent years due to its potential applications in drug discovery and therapeutic development.
The structural framework of 3-Fluoro-4-(pyridin-3-yl)aniline consists of a fluorinated aniline core appended with a pyridine substituent at the 4-position. The presence of the fluorine atom introduces a level of electronic and steric modulation that can significantly influence the compound's biological activity. This feature makes it an attractive candidate for further exploration in the design of novel bioactive molecules.
In the realm of medicinal chemistry, the introduction of fluorine into aromatic rings is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties. The fluorine atom in 3-Fluoro-4-(pyridin-3-yl)aniline is strategically positioned to interact with biological targets, thereby enhancing its potential as a pharmacophore. This compound's ability to engage with specific binding sites in proteins and enzymes has been a focal point for researchers aiming to develop innovative therapeutic agents.
Recent studies have highlighted the compound's promising role in the development of small-molecule inhibitors targeting various disease-related pathways. For instance, research has demonstrated that derivatives of 3-Fluoro-4-(pyridin-3-yl)aniline exhibit inhibitory effects on kinases and other enzymes implicated in cancer progression. The pyridine moiety, in particular, has been shown to enhance binding interactions with these targets, leading to potent and selective inhibition.
The fluorine atom's electron-withdrawing nature also contributes to the compound's overall reactivity and functionalization potential. This allows for further chemical modifications, enabling the synthesis of a diverse array of analogs with tailored biological properties. Such flexibility is crucial for optimizing drug candidates during preclinical and clinical development.
Advances in computational chemistry and molecular modeling have further facilitated the investigation of 3-Fluoro-4-(pyridin-3-yl)aniline's interactions with biological systems. These tools have enabled researchers to predict binding affinities, assess metabolic stability, and identify potential side effects with greater accuracy. Such insights are invaluable for guiding the design of next-generation therapeutics that are both effective and safe.
The compound's potential extends beyond oncology; it has also shown promise in addressing inflammatory diseases and neurological disorders. The precise modulation of its pharmacological profile through structural modifications has opened new avenues for therapeutic intervention. Researchers are exploring its efficacy in models of neurodegenerative diseases, where its ability to interact with specific neurotransmitter receptors could offer novel treatment strategies.
From a synthetic chemistry perspective, 3-Fluoro-4-(pyridin-3-yl)aniline serves as a versatile building block for more complex molecules. Its synthesis involves well-established methodologies that allow for scalable production, making it accessible for both academic research and industrial applications. The development of efficient synthetic routes has been instrumental in accelerating the discovery process for new drug candidates derived from this scaffold.
The growing body of literature on 3-Fluoro-4-(pyridin-3-yl)aniline underscores its significance as a pharmacologically relevant molecule. Ongoing research continues to uncover new applications and refine our understanding of its mechanisms of action. As our knowledge base expands, so too does the potential for this compound to contribute to advancements in human health.
In conclusion, 3-Fluoro-4-(pyridin-3-y laniline (CAS No. 1214357 -04 -6) stands as a testament to the power of structural innovation in pharmaceutical chemistry. Its unique properties and broad applicability make it a cornerstone in the pursuit of novel therapeutics across multiple disease areas. As research progresses, this compound is poised to play an increasingly pivotal role in shaping the future of medicine.
1214357-04-6 (3-Fluoro-4-(pyridin-3-yl)aniline) 関連製品
- 2256060-10-1(3-Amino-4,6-dibromopyridin-2-ol)
- 2580254-64-2(2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)
- 115905-43-6(2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile)
- 2229411-70-3(1-(3-fluoro-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 363134-99-0(D-arabino-Hex-1-enitol, 1,5-anhydro-6-bromo-2,6-dideoxy-, 3,4-diacetate)
- 109596-70-5(LPT N-Oxide)
- 1516117-36-4(2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)
- 2098079-42-4(2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 899967-60-3(N-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-phenylpropanamide)
- 883264-98-0(3-({4-3-carboxy-3-(piperidin-1-yl)propanamidophenyl}carbamoyl)-2-(piperidin-1-yl)propanoic acid)




